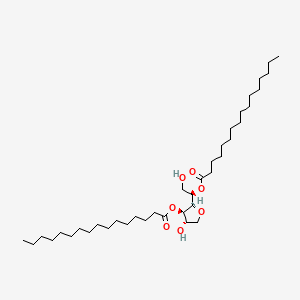
Sorbitan dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan dipalmitate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and palmitic acid. It is commonly used in cosmetics and personal care products due to its excellent emulsifying, dispersing, and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sorbitan dipalmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The reaction conditions include a temperature range of 150-200°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. This process ensures a consistent product quality and high yield. The reaction is carried out in large reactors equipped with efficient mixing and heating systems to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Sorbitan dipalmitate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions
Common Reagents and Conditions
Esterification: Sorbitol and palmitic acid with sulfuric acid as a catalyst.
Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Oxidation: Oxygen or other oxidizing agents under controlled conditions
Major Products Formed
Esterification: this compound.
Hydrolysis: Sorbitol and palmitic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions
Applications De Recherche Scientifique
Sorbitan dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Widely used in cosmetics, personal care products, and food industries as an emulsifier and stabilizer .
Mécanisme D'action
Sorbitan dipalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces between oil and water phases, where it aligns itself to reduce interfacial tension .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sorbitan monostearate
- Sorbitan monooleate
- Sorbitan tristearate
- Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
Uniqueness
Sorbitan dipalmitate is unique due to its specific fatty acid composition (palmitic acid), which imparts distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, it offers a balance between hydrophilic and lipophilic characteristics, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
121249-42-1 |
|---|---|
Formule moléculaire |
C38H72O7 |
Poids moléculaire |
641.0 g/mol |
Nom IUPAC |
[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |
Clé InChI |
DNTMJTROKXRBDM-UUWWDYFTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



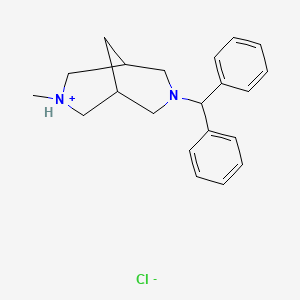
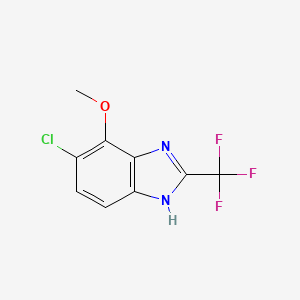
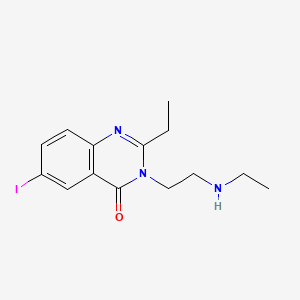
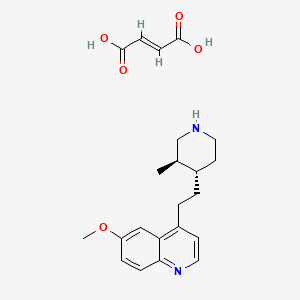
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
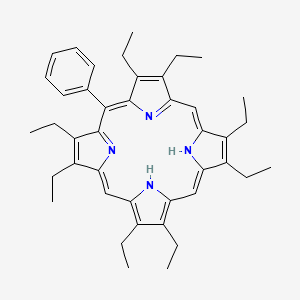

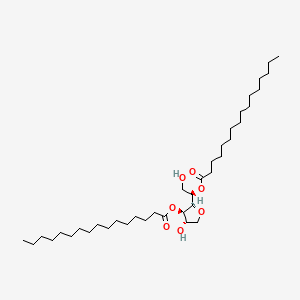
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
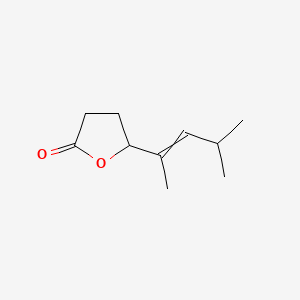

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
